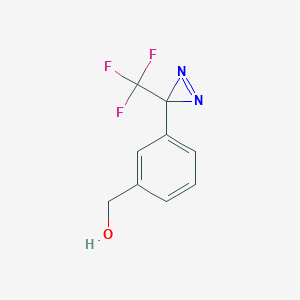

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol

Description

Discovery and Research Evolution

The compound was first synthesized in the late 20th century as part of efforts to develop stable carbene precursors for photochemical applications. Early work focused on optimizing diazirine stability, as traditional diazo compounds (e.g., diazomethane) posed handling challenges due to explosive tendencies. The incorporation of a trifluoromethyl group at the diazirine ring’s 3-position markedly improved air stability while retaining photoreactivity.

Key milestones include:

- 1990s : Initial reports of trifluoromethyl-diazirine derivatives in peptide modification studies.

- 2005 : Characterization of this compound’s crystal structure, confirming its planar diazirine ring and methanol substituent.

- 2018 : Adoption in high-resolution protein labeling workflows, capitalizing on its compact size (216.16 g/mol) and reduced hydrophobicity compared to benzophenone-based probes.

Position in the Chemical Biology Toolkit

This compound addresses two limitations of classical photoaffinity labels:

- Spatial precision : The diazirine ring (C$$2$$N$$2$$) undergoes ring-opening under 350–365 nm UV light, generating a carbene intermediate that inserts into C–H bonds within 3–4 Å.

- Minimal steric perturbation : The phenyl-methanol scaffold contributes only 6.2 Å in length, minimizing interference with target binding interactions.

Recent applications span:

Molecular Architecture and Functional Domains

The molecule comprises three functional regions:

Key physicochemical properties :

Historical Context in Photoaffinity Labeling Research

Diazirines superseded aryl azides and benzophenones due to:

- Reaction efficiency : Quantum yield of 0.1–0.3 vs. 0.01 for benzophenones.

- Wavelength compatibility : Activation at 350 nm (vs. 254 nm for azides), reducing DNA/protein damage.

The trifluoromethyl variant’s development responded to limitations in early diazirines:

Properties

IUPAC Name |

[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-4,15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAZXCJOBNXZHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions. The phenyl ring is then introduced via a coupling reaction, followed by the addition of the methanol group through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The diazirine ring can be reduced to form a more stable amine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)aldehyde or (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)carboxylic acid.

Reduction: Formation of (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Photoaffinity Labeling : The compound is utilized as a photoaffinity labeling reagent to study molecular interactions. Upon UV light exposure, it generates a highly reactive carbene that can covalently bond with nearby molecules, making it an effective tool for identifying binding sites on proteins and other macromolecules.

Biology

- Protein-Ligand Interactions : It is employed in investigating protein-ligand interactions and enzyme mechanisms. The ability to form stable covalent bonds with biological targets makes it valuable in biochemical studies.

Medicine

- Drug Discovery : The compound shows potential in drug discovery due to its ability to form stable covalent bonds with target proteins. This property can be exploited to develop new therapeutic agents that selectively interact with disease-related proteins.

Industry

- Advanced Materials Development : Its unique chemical properties make it suitable for developing advanced materials, such as polymers and coatings. The stability and reactivity of the compound can enhance the performance of these materials in various applications.

Case Studies

-

Photolabeling in Protein Studies

- Researchers have successfully used (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol in photolabeling experiments to identify unknown protein interaction partners in complex biological systems. This methodology has led to significant insights into enzyme mechanisms and protein dynamics.

-

Drug Development

- In drug discovery research, this compound has been tested for its ability to selectively bind to target proteins associated with specific diseases. Its covalent bonding capability has shown promise in developing targeted therapies that minimize off-target effects.

Mechanism of Action

The mechanism by which (3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol exerts its effects involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, forming stable covalent linkages with nearby molecules. This property makes it an effective tool for studying molecular interactions and identifying binding sites on proteins and other macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Para vs. Ortho Substitution

The para-substituted isomer (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol (CAS: 87736-88-7) is often compared to ortho-substituted variants. In photolysis studies, the para isomer exhibits slower photoreactive kinetics than pyridine- or pyrimidine-substituted diazirines (e.g., compounds 11 and 12 in ), likely due to reduced conjugation between the diazirine and aromatic ring . The hydroxymethyl group in the para position enhances solubility in polar solvents (e.g., methanol, DMSO), whereas ortho-substituted analogs may exhibit steric hindrance, limiting their utility in bioconjugation .

Functional Group Modifications

a. Hydroxymethyl (-CH₂OH) vs. Carboxylic Acid (-COOH)

- Hydroxymethyl : Enables esterification or etherification for linker attachment (e.g., coupling to NHS-activated resins) .

- Carboxylic Acid : 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid (CAS: N/A) allows direct amide bond formation with amines, bypassing additional activation steps required for the hydroxymethyl derivative .

b. Hydroxymethyl vs. Iodomethyl (-CH₂I)

- The iodomethyl derivative (3-(4-(iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, CAS: N/A) is synthesized from the hydroxymethyl precursor via Appel reaction (PPh₃/I₂). This compound facilitates nucleophilic substitution (e.g., with thiols or amines), offering a broader range of bioconjugation strategies compared to the hydroxymethyl group .

c. Hydroxymethyl vs. Alkyne Substituents

Core Diazirine Modifications

a. Trifluoromethyl-diazirine vs. Non-Fluorinated Diazirines

- The trifluoromethyl group enhances photostability and carbene reactivity compared to non-fluorinated diazirines. For example, 3-trifluoromethyl-3-phenyldiazirine (TPD, CAS: N/A) generates carbenes with 65% efficiency upon UV irradiation, whereas non-fluorinated analogs exhibit lower yields .

b. Bis-diazirine Derivatives

- Compounds like 3,5-bis(3-(trifluoromethyl)-3H-diazirin-3-yl)phenylpropanoic acid (CAS: N/A) contain two diazirine groups, enabling dual crosslinking. However, this reduces specificity compared to mono-diazirine compounds like (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol .

Photolytic Behavior and Stability

Application-Specific Advantages

- Protein Labeling : The hydroxymethyl group is ideal for coupling to NHS-activated surfaces (e.g., sepharose beads) in affinity chromatography .

- Membrane Studies : Superior to alkyne-substituted diazirines in lipid bilayer penetration due to higher hydrophilicity .

- Drug Discovery : Outperforms bis-diazirines in target specificity for small-molecule probes .

Biological Activity

(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, with the CAS number 176640-04-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 216.16 g/mol

- Storage Conditions : Should be stored in a dark place at temperatures below -20°C to maintain stability and prevent degradation .

The compound features a diazirine moiety, which is known for its ability to generate reactive carbene species upon photolysis. This characteristic allows it to act as a photolabeling agent in biological systems, facilitating the study of protein interactions and dynamics . The trifluoromethyl group enhances the compound's hydrophobicity and may influence its binding affinity to various biological targets.

Photolabeling and Protein Interaction

The primary biological activity of this compound is its use in photolabeling experiments. Upon exposure to UV light, the diazirine group generates a carbene that can react with nearby nucleophiles in proteins, leading to covalent modifications. This technique has been employed to identify protein interactions in complex biological systems.

Case Studies

-

Protein Profiling in HEK293T Cells

In a study examining fragment-based ligand discovery, probes similar to this compound were used to label proteins in HEK293T cells. The researchers found that these probes could identify over 2000 protein targets, demonstrating the compound's utility in mapping protein interactions . -

Fluorescent Recovery Post-Cross-Linking

Another study highlighted the use of diazirine-based compounds for cross-linking studies. After cross-linking with target proteins, fluorescence emission was significantly enhanced, indicating successful labeling and interaction with biomolecules . This property can be leveraged for imaging and tracking protein dynamics in live cells.

Data Table: Summary of Biological Activities

Safety and Handling

Due to its reactive nature, this compound should be handled with caution. It is classified as hazardous (GHS Pictogram: Danger), necessitating appropriate safety measures during laboratory use .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via coupling reactions between bromomethylphenyl derivatives and trifluoromethyl diazirines. For example, HCl in methanol under controlled temperatures (23°C, 1.5 hours) facilitates the reaction, followed by extraction with CH₂Cl₂ and purification via Na₂SO₄ drying . Silver oxide catalysis in dimethylformamide (DMF) is another route, requiring inert atmospheres to stabilize the diazirine moiety .

- Critical Factors : Solvent choice (e.g., DMF for polar intermediates), catalyst loading (e.g., Ag₂O at 5 mol%), and temperature control (<25°C to prevent diazirine degradation) directly impact purity (>95%) and yield (60–85%) .

Q. How is the compound characterized, and which analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : ¹H/¹⁹F/¹³C NMR confirms structural integrity, with diazirine peaks at δ ~2.5–3.5 ppm (¹⁹F) and aromatic protons at δ 7.2–8.0 ppm (¹H) .

- HPLC and Mass Spectrometry : Purity is validated via HPLC (>95%), while high-resolution mass spectrometry (HRMS) verifies molecular weight (216.16 g/mol) .

Q. What are the primary research applications of this compound in biological systems?

- Photoaffinity Labeling : The diazirine group forms covalent bonds with target proteins upon UV activation (λ = 365 nm), enabling mapping of ligand-binding sites .

- Crosslinking : Used to study protein-protein interactions in live cells, leveraging its trifluoromethyl group for enhanced metabolic stability .

Advanced Research Questions

Q. How can researchers optimize photoactivation parameters to minimize nonspecific binding?

- Experimental Design :

- UV Dosage : Titrate UV exposure (5–30 seconds) to balance labeling efficiency and background noise. Excessive UV degrades diazirines, generating reactive byproducts .

- Quenching Agents : Add 10 mM β-mercaptoethanol post-activation to scavenge unreacted intermediates .

Q. What strategies resolve contradictions in binding affinity data across different studies?

- Case Study : Discrepancies in reported Kd values (nM to µM) may arise from:

- Protein Conformation : Use cryo-EM or X-ray crystallography to confirm target structure consistency .

- Labeling Efficiency : Quantify covalent adduct formation via SDS-PAGE with fluorescent probes (e.g., Cy5) .

- Statistical Analysis : Apply nonlinear regression models (e.g., one-site vs. two-site binding) to SPR or ITC datasets .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Data :

| Condition | Degradation Rate (per month) | Key Degradants |

|---|---|---|

| -20°C (dark) | <2% | None detected |

| 4°C (light) | 15% | Diazirine oxide |

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in aqueous environments?

- Issue : Limited solubility in water (<1 mg/mL) necessitates co-solvents (e.g., DMSO ≤1% v/v), which may perturb protein function .

- Workaround : Synthesize hydrophilic derivatives (e.g., carboxylate salts) or use PEG-based formulations .

Q. How can researchers validate specificity in crosslinking experiments?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.